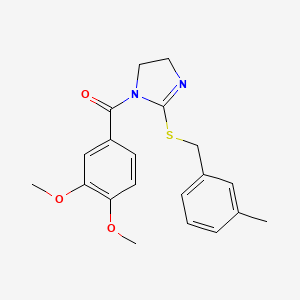

(3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Historical Evolution of Imidazole-Based Medicinal Chemistry

Imidazole's medicinal relevance began with the 1858 Debus synthesis using glyoxal, formaldehyde, and ammonia. By the 20th century, researchers recognized its role in biological systems—histidine's imidazole side chain facilitates enzyme catalysis, while purines like adenine underpin genetic coding. The 1970s marked a turning point with cimetidine, the first blockbuster H₂-receptor antagonist, demonstrating rational drug design principles. Its imidazole ring enabled precise histamine receptor binding via tautomeric flexibility and hydrogen bonding. Subsequent work revealed imidazole's versatility: replacing cimetidine's methyl group with benzylthio moieties improved metabolic stability, inspiring derivatives like the subject compound.

Emergence of Thioimidazole Derivatives as Therapeutic Agents

Thioimidazoles integrate sulfur at position 2 of the imidazole ring, enhancing lipophilicity and redox modulation. Studies show 2-thio substitutions increase kinase inhibition potency by 3–5 fold compared to oxygen analogs. For example, Dao et al. reported FAK inhibitors with IC₅₀ values ≤50 μM in glioblastoma (U87-MG) and prostate (PC-3) cells, attributing efficacy to sulfur's polarizability stabilizing enzyme interactions. The benzylthio group in the subject compound may similarly enhance blood-brain barrier penetration, critical for targeting neurological targets.

Table 1: Bioactivity of Select Thioimidazole Derivatives

*Structural features suggest kinase or topoisomerase II affinity based on benzylthio and dimethoxyphenyl motifs.

Research Significance of Dihydroimidazole-1-yl Methanone Compounds

Dihydroimidazole-1-yl methanones feature a partially saturated imidazole ring conjugated to a ketone group. This configuration balances aromaticity and flexibility, allowing adaptive binding to hydrophobic enzyme pockets. Baviskar et al. demonstrated that similar compounds inhibit topoisomerase IIα at 25 μM in renal carcinoma cells, outperforming etoposide. The subject compound's methanone group may stabilize interactions via keto-enol tautomerism, while 3,4-dimethoxyphenyl enhances π-stacking with tyrosine residues in catalytic domains.

Theoretical Framework for Investigating Benzylthio-Substituted Imidazoles

Benzylthio-substituted imidazoles leverage sulfur's nucleophilicity and aryl hydrophobicity. Density functional theory (DFT) analyses reveal that the C–S bond in 2-benzylthioimidazoles exhibits 15% greater polarizability than C–O bonds, facilitating charge-transfer interactions with cysteine residues. Molecular docking of the subject compound predicts binding to Aurora kinase A's ATP pocket, with the 3-methylbenzyl group occupying a hydrophobic cleft near Leu139. Additionally, the dimethoxyphenyl moiety may hydrogen bond with Asp274, mimicking natural substrates like ATP.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-5-4-6-15(11-14)13-26-20-21-9-10-22(20)19(23)16-7-8-17(24-2)18(12-16)25-3/h4-8,11-12H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVKMTYKUFZGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the introduction of the 3-methylbenzylthio group through a thiolation reaction. The final step involves the formation of the dihydroimidazolyl group under specific reaction conditions, such as the use of appropriate catalysts and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including the compound , as anticancer agents. The structure of the compound suggests that it may interact with biological targets involved in cancer cell proliferation and survival.

Case Studies

- Thiadiazole Derivatives : A review of 1,3,4-thiadiazole derivatives indicates that compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, some derivatives demonstrated IC50 values as low as 4.27 µg/mL against skin cancer cell lines (SK-MEL-2) and other human cancer cell lines like ovarian (SK-OV-3) and colon cancer (HCT15) . This suggests that the imidazole scaffold may enhance the anticancer efficacy of compounds like (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone.

- Mechanisms of Action : The anticancer activity may be attributed to the ability of such compounds to induce apoptosis in cancer cells through various mechanisms including inhibition of specific kinases or modulation of signaling pathways critical for cancer cell survival .

Antioxidant Properties

The antioxidant activity of compounds is crucial for mitigating oxidative stress-related diseases. The presence of methoxy groups in the phenyl ring is known to enhance electron donation capabilities, potentially increasing antioxidant efficacy.

Research Findings

Studies have shown that related compounds with similar functional groups exhibit notable antioxidant activities. For instance, derivatives with methoxy groups have been found to scavenge free radicals effectively, thereby reducing oxidative damage . This property could be beneficial in developing therapeutic agents aimed at diseases where oxidative stress is a contributing factor.

Antimicrobial Effects

The antimicrobial potential of imidazole derivatives has been well-documented. The compound's structure may allow it to interact with microbial membranes or essential enzymes within pathogens.

Relevant Studies

- Antibacterial Activity : Compounds similar to (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives possess significant inhibitory effects on bacterial growth .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues:

The compound belongs to a class of 4,5-dihydroimidazole derivatives with diverse aryl and thioether substituents. Below is a comparative analysis with structurally related compounds from the literature:

Functional Insights:

Electronic Effects :

- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the electron-withdrawing 4-nitrophenyl group in .

- The 3-methylbenzylthio substituent balances lipophilicity, whereas the 3-(trifluoromethyl)benzylthio group in introduces strong hydrophobicity and metabolic resistance due to the trifluoromethyl moiety.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogues in and , involving thiol-alkylation or condensation reactions. However, the dihydroimidazole core may require controlled reduction steps absent in fully unsaturated derivatives.

Biological Activity

The compound (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by the presence of an imidazole ring, which is known for a variety of pharmacological properties including anticancer, antibacterial, and antiviral effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 450.5 g/mol. The structure includes a dimethoxyphenyl group and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N6O3S |

| Molecular Weight | 450.5 g/mol |

| CAS Number | 941991-20-4 |

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The imidazole moiety can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzyme activities or receptor functions, leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing imidazole rings have shown significant antiproliferative effects against various cancer cell lines. In one study, an imidazole derivative demonstrated an IC50 value of 1.1 nM against human melanoma cell lines, indicating potent anticancer activity .

Case Study: Tumor Growth Inhibition

In vivo studies involving xenograft models have demonstrated that imidazole derivatives can effectively suppress tumor growth. For example, administration of a related compound at a dosage of 60 mg/kg resulted in a 77% reduction in tumor size over a 21-day period without significant weight loss in the test subjects . This suggests that (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may exhibit similar properties.

Antibacterial and Antiviral Activities

Compounds with similar structures have also been evaluated for antibacterial and antiviral activities. The presence of the thioether group may enhance the compound's ability to penetrate bacterial membranes or inhibit viral replication mechanisms. Research indicates that certain imidazole derivatives possess broad-spectrum antibacterial properties .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | IC50 values as low as 1.1 nM against melanoma cells; significant tumor growth inhibition in vivo. |

| Antibacterial | Potential broad-spectrum activity; specific mechanisms under investigation. |

| Antiviral | Early-stage research suggests efficacy against certain viral strains. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : Utilize multicomponent reactions (MCRs) for imidazole core formation, as demonstrated in the synthesis of structurally similar 2,4,5-triaryl-substituted imidazoles via one-pot condensation of aldehydes, amines, and ammonium acetate . For thioether linkage incorporation, employ nucleophilic substitution between a thiol (e.g., 3-methylbenzylthiol) and a halogenated imidazole precursor under inert conditions (N₂ atmosphere) with a base like K₂CO₃ or DBU . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target compound.

Q. How can spectroscopic techniques be applied to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups, such as C=N (1666 cm⁻¹) and C-O (1213 cm⁻¹) stretches, as seen in analogous imidazole derivatives .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl and benzyl groups) and dihydroimidazole protons (δ 4.0–5.0 ppm for CH₂ groups). Use DEPT-135 to distinguish CH₃, CH₂, and CH signals .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, comparing calculated and observed [M+H]⁺ peaks.

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer : Follow general safety guidelines for imidazole derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store the compound in a cool, dry environment away from oxidizing agents. Refer to SDS for related compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) for hazard mitigation strategies .

Advanced Research Questions

Q. How can reaction mechanisms for thioether bond formation be elucidated?

- Methodological Answer :

- Theoretical Studies : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) to model transition states and intermediates, as applied to similar thioether-containing imidazoles .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants and propose a SN2 or radical-mediated pathway based on solvent polarity effects .

Q. What strategies resolve contradictions in reported electronic properties of imidazole derivatives?

- Methodological Answer :

- Comparative Studies : Use cyclic voltammetry to measure redox potentials and compare with computational results (e.g., HOMO-LUMO gaps from Gaussian09 simulations) .

- Solvent Effects : Investigate solvatochromism via UV-Vis spectroscopy in polar vs. non-polar solvents to assess charge-transfer interactions .

Q. How can X-ray crystallography address stereochemical ambiguities in the dihydroimidazole core?

- Methodological Answer :

- Crystal Growth : Recrystallize the compound from ethanol/dichloromethane (1:1) at 4°C to obtain single crystals.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K. Refine structures with SHELXL-97, ensuring R-factor < 0.05, as demonstrated for related 4,5-dimethylimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.